4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and selectivity. Additionally, it has a relatively low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are many potential future directions for the research on 4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential applications in other diseases and research fields. Finally, the development of new methods for the synthesis and purification of this compound may facilitate its use in future research studies.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.
Scientific Research Applications
4-(3-ethoxy-5-iodo-4-isopropoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various research fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(4E)-4-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO4S/c1-4-23-15-10-12(8-13(20)17(15)24-11(2)3)9-14-19(22)25-18(21-14)16-6-5-7-26-16/h5-11H,4H2,1-3H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNKIDMWOKMNP-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3)I)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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